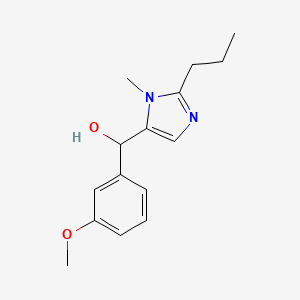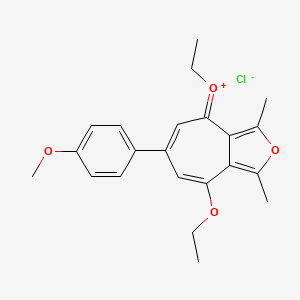
(3-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as MPIM, is a synthetic compound that has shown potential in scientific research applications. It is a member of the imidazole family of compounds and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves its binding to the GABA-A receptor, which leads to the modulation of neurotransmitter activity in the brain. This can result in various effects, such as anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in scientific research has several advantages, including its high affinity for the GABA-A receptor and its potential as a tool compound for the study of GABA-A receptor function. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for the study of (3-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, including further investigation of its mechanisms of action and potential therapeutic applications. This compound may also be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, the development of new compounds based on the structure of this compound may lead to the discovery of novel drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of (3-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves the reaction of 3-methoxybenzaldehyde with 1-methyl-2-propylimidazole in the presence of a reducing agent, such as sodium borohydride. The resulting product is this compound, which can be purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(3-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. This compound has also been studied for its potential use as a tool compound for the study of GABA-A receptor function.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-6-14-16-10-13(17(14)2)15(18)11-7-5-8-12(9-11)19-3/h5,7-10,15,18H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYXTTMTEAYPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5054830.png)
![1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5054836.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)
![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)

![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)
![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)



![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5054892.png)
![2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5054899.png)
